1-(2,3-Dihydro-7-benzofuranyl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-7-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7(11)9-4-2-3-8-5-6-12-10(8)9/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFONFAIHVPZHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1OCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442348 | |
| Record name | 1-(2,3-Dihydro-1-benzofuran-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170730-06-0 | |
| Record name | 1-(2,3-Dihydro-1-benzofuran-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,3-Dihydro-7-benzofuranyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Medicinal Chemistry and Pharmacological Investigations of 1 2,3 Dihydro 7 Benzofuranyl Ethanone and Its Analogues
Exploration of Diverse Biological Activities of Benzofuran (B130515) Derivatives
The benzofuran scaffold, a heterocyclic compound consisting of a fused benzene (B151609) and furan (B31954) ring, is a prominent structural motif in a vast number of natural products and synthetic molecules. This core structure has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile. Derivatives of benzofuran, including 1-(2,3-Dihydro-7-benzofuranyl)ethanone and its analogues, have been extensively investigated, revealing a broad spectrum of biological activities. These activities range from anti-inflammatory and analgesic effects to antimicrobial, anticancer, antiviral, neuroprotective, and antioxidant properties. The diverse therapeutic potential of these compounds stems from their ability to interact with various biological targets, making the benzofuran nucleus a privileged scaffold in the quest for novel therapeutic agents.
Anti-Inflammatory and Analgesic Potentials
Benzofuran derivatives have emerged as a promising class of compounds in the search for new anti-inflammatory and analgesic agents. Research has demonstrated that modifications to the benzofuran scaffold can lead to potent molecules that target key pathways in inflammation and pain signaling. These compounds often exhibit their effects through mechanisms such as the inhibition of pro-inflammatory enzymes and cytokines.
A number of studies have focused on the synthesis of novel benzofuran analogues and their subsequent evaluation for anti-inflammatory and analgesic efficacy. For instance, certain benzofuran-pyrazole hybrids have shown significant analgesic activity. In animal models, compounds such as 5d, 5g, and 5h provided a high degree of protection against chemically induced pain, with protection percentages ranging from 50.49% to 60.53%. researchgate.net In the realm of anti-inflammatory action, some of these derivatives, like compounds 4d, 4h, and 5d, displayed promising activity, with protection rates between 66.62% and 72.23%. researchgate.net
The mechanism of action for the anti-inflammatory effects of many benzofuran derivatives involves the inhibition of key inflammatory mediators. Fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress inflammation stimulated by lipopolysaccharides by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). ijpsonline.com This leads to a decrease in the secretion of inflammatory mediators such as interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2). ijpsonline.com For example, a benzofuran derivative containing an N-aryl piperazine (B1678402) moiety, compound 38, was found to inhibit NO production with a half-maximal inhibitory concentration (IC50) of 5.28 μM. nih.gov Similarly, other benzofuran-piperazine hybrids have demonstrated a dose-dependent inhibition of NO overproduction. nih.gov
Furthermore, some benzofuran derivatives isolated from natural sources have also exhibited potent anti-inflammatory activity. Two new benzofuran derivatives, 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran (1) and 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran (2), isolated from Liriope spicata var. prolifera, showed significant inhibitory activity against neutrophil respiratory burst, with IC50 values of 4.15 ± 0.07 μM and 5.96 ± 0.37 μM, respectively. mdpi.com
The structural features of these molecules play a crucial role in their biological activity. For instance, the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups has been suggested to enhance the anti-inflammatory effects of benzofuran derivatives. ijpsonline.com The specific substitutions on the benzofuran ring system can significantly influence the potency and selectivity of these compounds as anti-inflammatory and analgesic agents.
Table 1: Anti-Inflammatory and Analgesic Activities of Selected Benzofuran Derivatives
| Compound | Biological Activity | Assay | Results |
| Benzofuran pyrazole (B372694) derivative (5d) | Analgesic | Acetic acid-induced writhing in mice | 60.53% protection |
| Benzofuran pyrazole derivative (4d) | Anti-inflammatory | Carrageenan-induced paw edema in rats | 72.23% protection |
| Fluorinated benzofuran derivative | Anti-inflammatory | Inhibition of IL-6 secretion | IC50: 1.2 - 9.04 µM |
| Fluorinated benzofuran derivative | Anti-inflammatory | Inhibition of nitric oxide secretion | IC50: 2.4 - 5.2 µM |
| Fluorinated benzofuran derivative | Anti-inflammatory | Inhibition of PGE2 secretion | IC50: 1.1 - 20.5 µM |
| Compound 38 (N-aryl piperazine derivative) | Anti-inflammatory | Nitric oxide production inhibition | IC50: 5.28 µM |
| 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran (1) | Anti-inflammatory | Inhibition of neutrophil respiratory burst | IC50: 4.15 ± 0.07 µM |
| 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran (2) | Anti-inflammatory | Inhibition of neutrophil respiratory burst | IC50: 5.96 ± 0.37 µM |
Antimicrobial Efficacy: Antibacterial and Antifungal Studies
The benzofuran scaffold has proven to be a valuable template for the development of novel antimicrobial agents, with numerous derivatives exhibiting significant activity against a wide range of bacterial and fungal pathogens. The versatility of the benzofuran ring system allows for structural modifications that can enhance potency and broaden the spectrum of activity.
Antibacterial Activity:
Benzofuran derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The substitution pattern on the benzofuran core is a key determinant of antibacterial potency. For example, certain hydrophobic benzofuran analogues have shown favorable antibacterial activities, with Minimum Inhibitory Concentration (MIC80) values ranging from 0.39 to 3.12 μg/mL, which were superior to control drugs. ijpsonline.com In another study, benzofuran derivatives bearing a hydroxyl group at the C-6 position exhibited excellent antibacterial activity against all tested strains, with MIC80 values between 0.78 and 3.12 μg/mL. nih.gov
Specific structural motifs hybridized with the benzofuran core have also yielded potent antibacterial agents. For instance, a 1-(thiazol-2-yl)pyrazoline derivative of benzofuran displayed excellent activity against Gram-negative bacteria, with an inhibition zone of 25 mm, and good activity against Gram-positive bacteria, with an inhibition zone of 20 mm. nih.gov Furthermore, a benzofuran carbohydrazide (B1668358) derivative showed impressive activity against E. coli and S. aureus, with inhibition zones of 27 mm and 26 mm, respectively, at a concentration of 25 μg/mL. nih.gov
Antifungal Activity:
In addition to their antibacterial properties, many benzofuran derivatives have been investigated for their antifungal potential. Several studies have reported on benzofuran analogues with potent activity against various fungal species, including clinically relevant yeasts and molds.
For instance, benzofuran-5-ol (B79771) derivatives have been identified as potent antifungal agents, with some compounds completely inhibiting the growth of all tested fungal species at MIC levels of 1.6-12.5 μg/mL, an activity superior or comparable to the standard drug 5-fluorocytosine. nih.gov Another study on benzofuranyl pyrazole derivatives found that several compounds exhibited promising antifungal activity against Candida albicans, surpassing the efficacy of the reference compound, fluconazole. nih.gov
The structural features influencing antifungal activity have also been explored. Chlorination of the benzofuran ring, for example, has been shown to enhance the antifungal potency of some triheterocyclic systems. nih.gov Moreover, certain benzofuran-based piperidinyl arylamidrazones have demonstrated low MIC values against Aspergillus fumigatus (25 μg/mL) and Candida albicans (75 μg/mL). nih.gov
Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives
| Compound/Derivative Class | Target Organism | Activity Measure | Result |
| Hydrophobic benzofuran analogues | Bacteria | MIC80 | 0.39-3.12 μg/mL |
| C-6 hydroxylated benzofuran derivatives | Bacteria | MIC80 | 0.78-3.12 μg/mL |
| 1-(Thiazol-2-yl)pyrazoline benzofuran | Gram-negative bacteria | Inhibition Zone | 25 mm |
| 1-(Thiazol-2-yl)pyrazoline benzofuran | Gram-positive bacteria | Inhibition Zone | 20 mm |
| Benzofuran carbohydrazide | E. coli | Inhibition Zone | 27 mm (at 25 μg/mL) |
| Benzofuran carbohydrazide | S. aureus | Inhibition Zone | 26 mm (at 25 μg/mL) |
| Benzofuran-5-ol derivatives | Fungi | MIC | 1.6-12.5 μg/mL |
| Benzofuranyl pyrazole derivatives | C. albicans | Antifungal Activity | More potent than fluconazole |
| Benzofuran-based piperidinyl arylamidrazone | A. fumigatus | MIC | 25 μg/mL |
| Benzofuran-based piperidinyl arylamidrazone | C. albicans | MIC | 75 μg/mL |
Anticancer and Antitumor Research
The benzofuran scaffold has been a focal point in the development of novel anticancer agents, with a multitude of its derivatives demonstrating significant cytotoxic and antitumor activities against a wide array of human cancer cell lines. The versatility of the benzofuran ring system allows for diverse structural modifications, leading to compounds that can interfere with various cancer-related biological pathways.
This compound itself has been implicated in anticancer research, with studies indicating its ability to induce apoptosis in cancer cells. This pro-apoptotic effect is attributed to the activation of caspases and the generation of reactive oxygen species (ROS). nih.gov Specifically, derivatives of benzofuran, including this compound, have been shown to increase the activities of caspase-3 and caspase-7 in K562 leukemia cells. nih.gov
A broad range of benzofuran analogues have been synthesized and evaluated for their anticancer potential. For instance, benzofuran-based chalcone (B49325) derivatives have shown potent anticancer activity against various cell lines, including HCC1806 (human mammary squamous cancer), HeLa (human cervical cancer), and A549 (human lung cancer). frontiersin.org One such derivative, compound 4g, exhibited significant antitumor activity against HCC1806 and HeLa cells with IC50 values of 5.93 μmol/L and 5.61 μmol/L, respectively. frontiersin.org The mechanism of action for some of these chalcones involves the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. frontiersin.org
The introduction of halogen atoms, particularly bromine, into the benzofuran structure has been found to enhance cytotoxicity. ijpsonline.comnih.gov Certain halogenated derivatives have shown selective toxicity towards human leukemia cells. ijpsonline.comnih.gov For example, five specific brominated benzofuran derivatives (1c, 1e, 2d, 3a, and 3d) displayed significant cytotoxic activity against K562 and MOLT-4 leukemia cell lines, as well as HeLa cells, while showing selectivity for cancer cells over normal cells. nih.gov
Furthermore, hybridization of the benzofuran scaffold with other heterocyclic moieties has yielded potent anticancer compounds. Benzofuran-isatin conjugates have demonstrated promising cytotoxic activity against colorectal cancer cell lines SW-620 and HT-29. sciforum.net Compounds 5a and 5d from this series showed excellent inhibitory effects with IC50 values in the single-digit micromolar range. sciforum.net Similarly, benzofuran derivatives fused with imidazole (B134444) and quinazolinone have been tested against human breast cancer (MCF-7) cells, showing potential as antiproliferative agents. mdpi.com
The antiproliferative activity of benzofuran derivatives is often mediated through the induction of apoptosis and cell cycle arrest. nih.gov For example, one benzofuran derivative was found to induce G2/M phase arrest and apoptosis in SiHa and HeLa cervical cancer cells. nih.gov
Table 3: Anticancer and Antitumor Activities of Selected Benzofuran Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Biological Activity | IC50 Value |
| This compound derivative | K562 (Leukemia) | Pro-apoptotic (Caspase-3/7 activation) | Not specified |
| Benzofuran-based chalcone (4g) | HCC1806 (Breast Cancer) | Cytotoxic | 5.93 µmol/L |
| Benzofuran-based chalcone (4g) | HeLa (Cervical Cancer) | Cytotoxic | 5.61 µmol/L |
| Brominated benzofuran derivative (1c) | K562 (Leukemia) | Cytotoxic | Not specified |
| Brominated benzofuran derivative (1e) | MOLT-4 (Leukemia) | Cytotoxic | Not specified |
| Benzofuran-isatin conjugate (5a) | SW-620 (Colon Cancer) | Cytotoxic | 8.7 µM |
| Benzofuran-isatin conjugate (5a) | HT-29 (Colon Cancer) | Cytotoxic | 9.4 µM |
| Benzofuran-isatin conjugate (5d) | SW-620 (Colon Cancer) | Cytotoxic | 6.5 µM |
| Benzofuran-isatin conjugate (5d) | HT-29 (Colon Cancer) | Cytotoxic | 9.8 µM |
| 2-Benzoylbenzofuran derivative (11e) | MCF-7 (Breast Cancer) | Antiproliferative | Not specified |
| 3-Methylbenzofuran derivative (16b) | A549 (Lung Cancer) | Antiproliferative | 1.48 µM |
Antiviral Properties
The benzofuran scaffold has been identified as a promising framework for the development of antiviral agents, with various derivatives demonstrating activity against a range of DNA and RNA viruses. Research in this area has led to the synthesis and evaluation of numerous benzofuran analogues, revealing their potential to inhibit viral replication and activity.
One notable study investigated the antiviral properties of new benzofuran derivatives and found that specific analogues exhibited targeted activity against certain viruses. For example, 1-(7-dodecyloxy-2-benzofuranyl)ethanone (3c) and 1-(7-tridecyloxy-2-benzofuranyl)ethanone (3d) demonstrated specific activity against respiratory syncytial virus (RSV) in HeLa cells. researchgate.net In the same study, the compound [di(2-acetylbenzofuranyl-7-oxy)]-n-propane (5a) was found to be active against the influenza A virus in Madin-Darby canine kidney (MDCK) cells. researchgate.net
Furthermore, the benzofuran core has been incorporated into more complex molecules to enhance antiviral potency. A series of benzofuran-5-carbonyl derivatives were synthesized and tested for their inhibitory activity against the human immunodeficiency virus (HIV). nih.gov The results indicated that these compounds possessed higher potency than the non-nucleoside reverse transcriptase inhibitor, Atevirdine. nih.gov Specifically, compound 6 from this series was found to be significantly potent with a wider therapeutic index. nih.gov The anti-HIV activity of some of these derivatives was attributed to the inhibition of the HIV-1 reverse transcriptase enzyme. nih.gov
In addition to anti-HIV activity, benzofuran derivatives have also been explored for their potential against the hepatitis C virus (HCV). The same study on benzofuran-5-carbonyl derivatives revealed that while they were generally weaker than the standard drug VX-950, some compounds, including 1, 4, 6, and 9, exhibited significant inhibitory activity against the HCV NS3-4A protease. nih.gov Other research has also highlighted the discovery of novel macrocyclic benzofuran compounds with anti-hepatitis C virus activity, suggesting their potential as therapeutic drugs for hepatitis C. ijpsonline.comnih.govnih.gov
The broad antiviral potential of the benzofuran scaffold underscores its importance in medicinal chemistry. The ability to modify the core structure allows for the fine-tuning of activity against specific viral targets, making it a valuable starting point for the design of new antiviral therapies.
Table 4: Antiviral Activity of Selected Benzofuran Derivatives
| Compound/Derivative | Virus | Cell Line/Target | Activity |
| 1-(7-Dodecyloxy-2-benzofuranyl)ethanone (3c) | Respiratory Syncytial Virus (RSV) | HeLa cells | Specific activity |
| 1-(7-Tridecyloxy-2-benzofuranyl)ethanone (3d) | Respiratory Syncytial Virus (RSV) | HeLa cells | Specific activity |
| [Di(2-acetylbenzofuranyl-7-oxy)]-n-propane (5a) | Influenza A virus | MDCK cells | Specific activity |
| Benzofuran-5-carbonyl derivative (6) | Human Immunodeficiency Virus (HIV) | HIV-1 Reverse Transcriptase | Highly potent, wide therapeutic index |
| Benzofuran-5-carbonyl derivatives (1, 4, 6, 9) | Hepatitis C Virus (HCV) | HCV NS3-4A Protease | Significant inhibitory activity |
| Macrocyclic benzofuran compounds | Hepatitis C Virus (HCV) | Not specified | Anti-HCV activity |
Neuroprotective and Anti-Alzheimer's Disease Applications
The benzofuran scaffold has emerged as a significant pharmacophore in the development of therapeutic agents for neurodegenerative disorders, particularly Alzheimer's disease. The multifaceted nature of Alzheimer's, which involves cholinergic deficits, amyloid-beta (Aβ) plaque formation, and oxidative stress, has prompted the exploration of multi-target-directed ligands, and benzofuran derivatives have shown promise in this regard. This compound has been noted for its potential neuroprotective effects, with studies suggesting that certain benzofuran derivatives can shield neurons from oxidative stress-induced damage by scavenging free radicals and inhibiting lipid peroxidation.
A key strategy in Alzheimer's therapy is the inhibition of cholinesterases to boost acetylcholine (B1216132) levels in the brain. Numerous benzofuran derivatives have been designed and synthesized as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.govmdpi.comacs.orgacs.org For instance, a series of novel benzofuran-based compounds, 7a-s, were found to be effective AChE inhibitors, with compounds 7c and 7e displaying impressive IC50 values of 0.058 µM and 0.086 µM, respectively, which are comparable to the standard drug donepezil (B133215) (IC50 = 0.049 µM). nih.gov In another study, 2-arylbenzofuran derivatives were identified as potent and selective BuChE inhibitors, with some compounds showing IC50 values in the low micromolar to nanomolar range. mdpi.com
Beyond cholinesterase inhibition, benzofuran derivatives have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme implicated in the pathophysiology of neurodegenerative diseases. A series of indole (B1671886) and benzofuran derivatives were found to be selective MAO-B inhibitors, with Ki values in the nanomolar to micromolar range. nih.gov This suggests a potential therapeutic role in conditions like Parkinson's disease as well.
Furthermore, benzofuran-based hybrid compounds have been developed to target the aggregation of Aβ peptides, a central event in Alzheimer's pathology. Certain hybrid molecules linking a benzofuran ring to other pharmacophores have demonstrated the ability to inhibit Aβ fibril formation. acs.orgacs.org Some of these compounds also exhibit neuroprotective effects against Aβ-induced neurotoxicity. acs.orgacs.org
The neuroprotective properties of benzofuran derivatives also extend to combating excitotoxicity. A series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their ability to protect against N-methyl-D-aspartate (NMDA)-induced excitotoxic neuronal damage. nih.govresearchgate.net Compound 1f from this series showed neuroprotective effects comparable to the NMDA antagonist memantine (B1676192) at a concentration of 30 µM. nih.govresearchgate.net
Table 5: Neuroprotective and Anti-Alzheimer's Disease Activities of Selected Benzofuran Derivatives
| Compound/Derivative | Target/Mechanism | Biological Activity | IC50/Ki Value |
| This compound | Oxidative Stress | Neuroprotective | Not specified |
| Benzofuran-based compound (7c) | Acetylcholinesterase (AChE) | Inhibition | IC50: 0.058 µM |
| Benzofuran-based compound (7e) | Acetylcholinesterase (AChE) | Inhibition | IC50: 0.086 µM |
| Cathafuran C (14) | Butyrylcholinesterase (BChE) | Selective Inhibition | Ki: 1.7 µM |
| 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide | Monoamine Oxidase B (MAO-B) | Selective Inhibition | Ki: 0.03 µM |
| Benzofuran-based hybrid (1) | Butyrylcholinesterase (BuChE) & Aβ Aggregation | Inhibition | Not specified |
| Benzofuran-based hybrid (3) | AChE/BuChE & Aβ Aggregation | Inhibition & Neuroprotection | Not specified |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (1f) | NMDA-induced Excitotoxicity | Neuroprotection | Comparable to memantine at 30 µM |
Antioxidant Activity and Oxidative Stress Mitigation
The benzofuran scaffold is a key structural feature in many compounds that exhibit significant antioxidant activity and the ability to mitigate oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. Benzofuran derivatives, including this compound, have been investigated for their potential to counteract these damaging processes.
The neuroprotective effects of this compound have been linked to its ability to protect against oxidative stress-induced neuronal damage. This protection is thought to be mediated through the scavenging of free radicals and the inhibition of lipid peroxidation. This highlights the intrinsic antioxidant potential of the dihydrobenzofuran core.
Numerous studies on various benzofuran analogues have further substantiated the antioxidant properties of this class of compounds. For instance, a series of novel benzofuran-based compounds designed as acetylcholinesterase inhibitors also demonstrated significant antioxidant activity. nih.gov Compounds 7c, 7e, 7j, 7n, and 7q from this series exhibited strong 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity, comparable to that of vitamin C. nih.gov
In another study, 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were evaluated for their antioxidant potential. nih.govresearchgate.net Compound 1j, which has a hydroxyl substitution at the R3 position, was found to scavenge DPPH radicals and inhibit in vitro lipid peroxidation in rat brain homogenates to a moderate and appreciable degree, respectively. nih.govresearchgate.net This suggests that the presence and position of hydroxyl and other electron-donating groups on the benzofuran scaffold can significantly influence the antioxidant capacity.
The ability of benzofuran derivatives to mitigate oxidative stress is a key component of their therapeutic potential across various disease models. By reducing the levels of damaging free radicals, these compounds can help to protect cells and tissues from oxidative damage, thereby contributing to their observed anti-inflammatory, neuroprotective, and anticancer effects. The structure-activity relationship studies in this area often point to the importance of substituents that can readily donate a hydrogen atom or an electron to stabilize free radicals.
Table 6: Antioxidant Activity of Selected Benzofuran Derivatives
| Compound/Derivative | Assay | Activity |
| This compound | Free radical scavenging, lipid peroxidation inhibition | Protective against oxidative stress-induced neuronal damage |
| Benzofuran-based compounds (7c, 7e, 7j, 7n, 7q) | DPPH radical scavenging | Strong activity, comparable to vitamin C |
| 7-methoxy-N-(phenyl)benzofuran-2-carboxamide (1j) | DPPH radical scavenging | Moderate activity |
| 7-methoxy-N-(phenyl)benzofuran-2-carboxamide (1j) | In vitro lipid peroxidation inhibition | Appreciable inhibition |
Anti-Diabetic and Metabolic Disease Research
The benzofuran scaffold is a key structural motif investigated for the management of diabetes and metabolic diseases. The primary mechanism explored for benzofuran analogues in this context is the inhibition of enzymes that regulate glucocorticoid metabolism and carbohydrate digestion.
Inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that converts inactive cortisone (B1669442) to active cortisol, is a significant therapeutic target for metabolic diseases. nih.gov Excess glucocorticoids are known to promote visceral obesity and insulin (B600854) resistance. nih.gov Consequently, the development of 11β-HSD1 inhibitors has considerable potential for treating conditions like obesity and type 2 diabetes. nih.govendocrine-abstracts.org
Furthermore, arylbenzofuran analogues isolated from the root bark of Morus mesozygia have demonstrated potent α-glucosidase inhibitory activity. This enzyme is involved in the breakdown of complex carbohydrates into glucose; its inhibition can help manage postprandial hyperglycemia. A study on arylbenzofurans, including moracin P and moracin M, found them to be significantly better inhibitors of α-glucosidase than the standard drug, acarbose.
Table 1: α-Glucosidase Inhibitory Activity of Arylbenzofuran Analogues
| Compound | IC₅₀ (µM) |
|---|---|
| 7-(3-hydroxy-3-methylbutyl)moracin M | 16.9 |
| Moracin P | 16.6 |
| Moracin M | 40.9 |
| Acarbose (Standard) | 486.0 |
IC₅₀ represents the concentration required for 50% inhibition of the enzyme.
Anti-Parasitic and Anti-Protozoal Screening
Benzofuran derivatives have been synthesized and evaluated for their potential as anti-parasitic agents. Research has focused on creating hybrid molecules that incorporate the benzofuran nucleus with other biologically active heterocyclic systems to enhance efficacy.
One study detailed the synthesis of novel thiazolo[3,2-a]benzimidazole derivatives containing a benzofuran nucleus. These compounds were screened for their anthelmintic activity against the earthworm Pheretima posthuma. Several of the benzofuran-based intermediates and their final products demonstrated significant activity, causing paralysis and death of the worms in a shorter time frame compared to the standard drug, Albendazole. The mechanism of action for related benzimidazole (B57391) anthelmintics involves the inhibition of microtubule polymerization, which disrupts essential cellular functions in the parasite.
**Table 2: Anthelmintic Activity of Benzofuran Derivatives against *Pheretima posthuma***
| Compound | Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) |
|---|---|---|---|
| 3a | 10 | 29.50 ± 1.25 | 45.16 ± 0.79 |
| 3b | 10 | 25.12 ± 0.94 | 40.24 ± 1.12 |
| 5i | 10 | 30.14 ± 1.02 | 49.18 ± 0.88 |
| Albendazole (Standard) | 10 | 35.16 ± 1.10 | 55.12 ± 0.95 |
Data are presented as mean ± SEM.
Enzyme Inhibition Studies (e.g., 11β-HSD1, COX-2, AChE, Chorismate Mutase, Indoleamine 2,3-Dioxygenase)
The this compound scaffold and its analogues have been investigated as inhibitors of several key enzymes implicated in a range of diseases.
11β-HSD1 Inhibition: As noted in the anti-diabetic research section, 11β-HSD1 is a crucial enzyme in glucocorticoid metabolism. nih.govendocrine-abstracts.org Studies have confirmed that benzofuran derivatives can effectively inhibit 11β-HSD1 activity. In one investigation, several benzofuran derivatives were tested, with two compounds in particular (Compound 7 and Compound 8) showing potent, selective, and non-competitive inhibition of 11β-HSD1 in rat adipose tissue microsomes without significantly affecting the 11β-HSD2 isozyme. nih.govendocrine-abstracts.org This selectivity is critical for therapeutic applications. nih.gov
Table 3: 11β-HSD1 Inhibitory Activity of Select Benzofuran Derivatives
| Compound | IC₅₀ (µM) | Kᵢ (nmol/h/mg protein) | Inhibition of 11β-HSD2 |
|---|---|---|---|
| Compound 7 | 10.2 | 17.5 | No |
| Compound 8 | 25.6 | 24.0 | No |
IC₅₀ represents the concentration required for 50% inhibition. Kᵢ is the inhibition constant.
COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs. nih.gov Research into fluorinated benzofuran and 2,3-dihydrobenzofuran (B1216630) derivatives has demonstrated their ability to inhibit COX-1 and COX-2 activity. researchgate.net Additionally, a series of new molecules based on the visnagin (B192663) and benzofuran scaffold were designed as selective COX-2 inhibitors, with several analogues showing a promising combination of anti-inflammatory activity and low gastrotoxicity. nih.gov These findings underscore the potential of the benzofuran core in designing safer anti-inflammatory agents. nih.govresearchgate.net
AChE Inhibition: Acetylcholinesterase (AChE) inhibitors are used to treat the cognitive symptoms of neurodegenerative conditions like Alzheimer's disease. The benzofuran scaffold has been identified as a useful template for designing potent AChE inhibitors. A study on synthesized benzofuranyl derivatives showed that they effectively inhibited AChE with Kᵢ values in the low micromolar to nanomolar range. One compound, in particular, was identified as the most effective against AChE, demonstrating the therapeutic potential of this chemical class for neurological disorders.
Chorismate Mutase Inhibition: Chorismate mutase is a key enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants. As this pathway is absent in mammals, its enzymes are attractive targets for developing antimicrobial agents and herbicides. Research has shown that certain benzofuran derivatives, specifically 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones, act as inhibitors of chorismate synthase, a related enzyme in the pathway, highlighting the potential of the benzofuran scaffold to interfere with this vital metabolic route.
Indoleamine 2,3-Dioxygenase (IDO1) Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in tryptophan metabolism and a key target in cancer immunotherapy due to its role in mediating immune suppression. nih.gov The benzofuran structure has been successfully utilized to develop novel IDO1 inhibitors. A structure-activity relationship study of N-hydroxybenzofuran-5-carboximidamide derivatives led to the discovery of a potent inhibitor with an IC₅₀ value of 0.44 μM. nih.gov Separately, a series of benzofuranquinones were also synthesized and evaluated, with the most potent compounds showing IC₅₀ values around 0.2 mM. rsc.org
Immunomodulatory Effects
Analogues of this compound have demonstrated significant immunomodulatory properties. A notable example is 1-(6-Hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone, a compound isolated from the roots of Petasites hybridus. This natural benzofuran derivative and its synthetic analogues were evaluated for their effects on the innate immune response of phagocytes.
The study found that the parent compound exhibited stronger inhibition of luminol-enhanced chemiluminescence in polymorphonuclear leukocytes (PMNs) than acetylsalicylic acid (ASA). It also inhibited PMN chemotaxis with an efficacy comparable to that of ibuprofen. Synthetic derivatives of this compound showed even greater potency in modulating the immune response, indicating that the benzofuran scaffold is a promising lead for the development of new immunomodulatory agents.
Table 4: Immunomodulatory Activity of a Benzofuran Analogue
| Activity Assessed | Test Compound | IC₅₀ Value | Comparison |
|---|---|---|---|
| PMN Chemotaxis | 1-(6-Hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone | Comparable to Ibuprofen | - |
| Luminol-Enhanced CL of PMNs | 1-(6-Hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone | - | Stronger inhibition than ASA |
IC₅₀ represents the concentration required for 50% inhibition. PMN: Polymorphonuclear leukocyte. CL: Chemiluminescence. ASA: Acetylsalicylic acid.
Impurity Profiling and Pharmaceutical Relevance
This compound is not only a subject of pharmacological investigation but also holds significant relevance in the pharmaceutical industry as a key starting material. Its primary role is in the synthesis of Darunavir, a potent protease inhibitor used in the treatment of HIV infection. medkoo.comjustia.com
The purity of starting materials is paramount in the synthesis of active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product. Any impurities present in this compound can be carried through the synthetic process, potentially leading to the formation of related-substance impurities in the Darunavir API. justia.com This necessitates stringent quality control and robust analytical methods for impurity profiling.
The process of developing a certified reference material for a pharmaceutical impurity, as demonstrated for an impurity of Ketoprofen, involves synthesis, purification via methods like preparative chromatography, and comprehensive characterization to confirm structure and establish purity. mdpi.com Such reference standards are essential for validating analytical methods used to control impurities in both the starting materials and the final API. Therefore, ensuring the high purity of this compound is a critical step in the manufacturing of Darunavir, directly impacting the quality control and regulatory compliance of this important antiretroviral drug.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 1 2,3 Dihydro 7 Benzofuranyl Ethanone Derivatives
Elucidation of Key Pharmacophores and Functional Groups for Bioactivity
The biological activity of 1-(2,3-Dihydro-7-benzofuranyl)ethanone derivatives is dictated by key structural features, or pharmacophores, that are essential for molecular recognition and interaction with biological targets. Research into the structure-activity relationships (SAR) of the broader benzofuran (B130515) class has identified several functional groups critical for their efficacy, particularly in anticancer applications. nih.govnih.gov
One of the most significant findings is the role of halogens. The addition of bromine, chlorine, or fluorine atoms to the benzofuran ring system consistently enhances anticancer activity. nih.gov This is attributed to the ability of halogens to form "halogen bonds," which are specific, attractive interactions between an electrophilic region on the halogen and a nucleophilic site on a biological macromolecule. This bonding improves the binding affinity of the compound for its target. nih.gov
Beyond halogens, other functional groups have been identified as crucial for bioactivity. Studies have shown that bromoalkyl and bromoacetyl derivatives of benzofurans exhibit high cytotoxicity. researchgate.net For instance, the compound 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone has been highlighted as a particularly promising anticancer agent. researchgate.net Furthermore, earlier SAR studies on benzofuran derivatives pointed to ester or heterocyclic ring substitutions at the C-2 position as being vital for cytotoxic activity. nih.gov The presence of a hydroxyl group at the C-7 position has also been noted to contribute to the pharmacophore's interactions. nih.gov
Impact of Substituent Position and Nature on Biological Profiles
The specific position and chemical nature of substituents on the benzofuran scaffold are critical determinants of the resulting biological profile. nih.gov The location of a functional group can dramatically alter a molecule's shape, electronic distribution, and lipophilicity, thereby influencing its interaction with biological targets. researchgate.net
The position of halogen atoms is a prime example of this principle. Research has demonstrated that the location of a halogen on the benzofuran ring is a "critical determinant of its biological activity". nih.gov This specificity suggests that the geometry of the halogen bond is crucial for effective target engagement.
Similarly, the introduction of alkoxy groups, such as methoxy (B1213986) (–OCH₃) and ethoxy (–OCH₂CH₃), at various positions on the benzene (B151609) ring portion of the scaffold, influences the compound's volume, lipophilicity, and ultimately, its activity. researchgate.net These modifications can fine-tune the molecule's ability to cross cell membranes and fit into the binding pocket of a target protein.
Further illustrating the importance of substituent nature, the addition of an N-phenethyl carboxamide group has been shown to significantly enhance the antiproliferative activity of certain benzofuran derivatives. This activity can be further boosted by a morpholinyl substitution at the para position of the N-phenethyl ring, highlighting how multi-part substituents can be optimized for greater effect. nih.gov
Below is a data table summarizing the inhibitory concentrations of select halogenated benzofuran derivatives against different cancer cell lines, illustrating the impact of structural modifications on cytotoxic activity.
| Compound | Cell Line | IC₅₀ (μM) |
| 1 | K562 (Leukemia) | 5 |
| HL60 (Leukemia) | 0.1 | |
| 2 | PLK1 PBD | 16.4 |
| 3 | A-549 (Lung) | 1.8 (GI₅₀) |
| MCF-7 (Breast) | 0.7 (GI₅₀) | |
| Panc-1 (Pancreatic) | 1.3 (GI₅₀) | |
| HT-29 (Colon) | 1.6 (GI₅₀) |
Data sourced from a review on benzofuran derivatives with anticancer activity. nih.gov Note: GI₅₀ refers to the concentration for 50% of maximal inhibition of cell proliferation.
Conformational Analysis and Molecular Flexibility
The three-dimensional shape and flexibility of a molecule—its conformation—are fundamental to its ability to interact with a specific biological target. The study of conformational properties of benzofuran derivatives utilizes techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the spatial arrangement of atoms in both solid and solution states.
X-ray crystallography studies on benzofuran derivatives have provided critical insights into their solid-state structures. For example, analysis of 3-(Propan-2-ylidene)benzofuran-2(3H)-one revealed that the molecule is highly planar. vensel.orgresearchgate.net However, these studies also show that the fusion of the furan (B31954) moiety induces distortions in the benzene ring. vensel.orgresearchgate.net The planarity and potential for distortion are key conformational features that can influence how a molecule stacks or fits within a protein's binding site.
Further crystallographic studies have been used to confirm the specific geometric isomers, such as the E or Z configuration, of derivatives containing double bonds, like those with a vinylene segment. researchgate.net The ability of a molecule to adopt a specific and rigid conformation, such as a defined cis- or trans-isomer, can be crucial for its biological activity. nih.gov
Ligand-Protein Interaction Studies (e.g., Docking, Binding Affinities)
Understanding how this compound derivatives bind to target proteins is essential for elucidating their mechanism of action. Ligand-protein interaction studies, including computational molecular docking and experimental binding affinity measurements, provide detailed insights into these interactions.
A notable example involves the study of two 4-nitrophenyl-functionalized benzofuran derivatives, a benzomonofuran (BF1) and a benzodifuran (BDF1), with the model protein Bovine Serum Albumin (BSA). researchgate.net Molecular docking simulations predicted different binding modes for these two closely related compounds. The smaller BF1 was predicted to be housed preferentially in the interior of the protein structure, while the larger BDF1 was predicted to bind to the albumin surface. researchgate.net
These computational predictions were corroborated by experimental data. Fluorescence spectroscopy was used to determine the dissociation constant (kD), a measure of binding affinity. The results confirmed that BF1 binds to BSA with a significantly higher affinity than BDF1.
Binding Affinity of Benzofuran Derivatives to Bovine Serum Albumin (BSA)
| Compound | Predicted Binding Location | Dissociation Constant (kD) |
| BF1 (Benzomonofuran) | Interior of protein | 28.4 ± 10.1 nM |
| BDF1 (Benzodifuran) | Protein surface | 142.4 ± 64.6 nM |
Data sourced from a comparative study on benzofuran-protein interactions. researchgate.net
These findings demonstrate that even subtle changes to the core structure, such as the addition of a second furan ring, can dramatically alter the binding mode and affinity. researchgate.net
In the context of anticancer activity, specific protein targets have been identified for benzofuran derivatives. For example, studies have revealed that certain bromoalkyl and bromoacetyl derivatives of benzofurans target tubulin. researchgate.net A Combretastatin A-4 analogue containing a benzofuran core was also designed as a tubulin polymerization inhibitor, directly implicating this critical cytoskeletal protein as a target for the antiproliferative effects of this subclass of compounds. nih.gov
Derivatization and Chemical Modification Strategies for the 1 2,3 Dihydro 7 Benzofuranyl Ethanone Structural Core
Introduction of Heterocyclic Ring Systems (e.g., Pyrazole (B372694), Thiazole (B1198619), Oxazole (B20620), Imidazole (B134444), Quinazolinone)
A prominent strategy for modifying the 1-(2,3-dihydro-7-benzofuranyl)ethanone core is the construction of an additional heterocyclic ring, often by leveraging the reactivity of the acetyl group. This approach allows for the fusion or linking of diverse heterocyclic systems, each known to possess unique chemical and biological properties.
Pyrazole Derivatives: The synthesis of pyrazole derivatives from the parent ethanone (B97240) typically proceeds through a chalcone (B49325) intermediate. The this compound is first subjected to a Claisen-Schmidt condensation with an appropriate aromatic aldehyde in the presence of a base. The resulting α,β-unsaturated ketone, a chalcone, then undergoes a cyclization reaction with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine to yield the corresponding pyrazole-linked dihydrobenzofuran. This cyclocondensation is a classic and efficient method for forming the pyrazole ring.
Thiazole and Oxazole Derivatives: The formation of thiazole and oxazole rings often begins with the α-halogenation of the acetyl group. Reaction of this compound with a halogenating agent such as bromine in acetic acid yields an α-bromo-ethanone derivative. This intermediate is a key precursor for the Hantzsch thiazole synthesis, where it is reacted with a thioamide (e.g., thiourea) to form the thiazole ring. Similarly, reaction of the α-bromo-ethanone intermediate with a primary amide can lead to the formation of an oxazole ring, following the principles of the Robinson-Gabriel synthesis after appropriate modifications.
Imidazole Derivatives: The synthesis of imidazole derivatives can also utilize the α-bromo-ethanone intermediate, which can be reacted with an amidine in the Radziszewski synthesis. An alternative route involves the Debus synthesis, which would require the conversion of the acetyl group into a 1,2-dicarbonyl compound (an α-ketoaldehyde). This diketone can then be condensed with an aldehyde and ammonia (B1221849) to construct the imidazole ring.
Quinazolinone Derivatives: Incorporating a quinazolinone moiety is generally more complex and often results in a hybrid scaffold rather than a fused system. A common route to quinazolinones involves the reaction of an anthranilic acid derivative with a suitable reagent. To link this to the dihydrobenzofuran core, one might functionalize the dihydrobenzofuran to act as a substituent on a pre-formed quinazolinone or use a derivatized dihydrobenzofuran that can participate in the quinazolinone ring formation.
| Target Heterocycle | Key Intermediate | General Reaction Type | Key Reagents |
|---|---|---|---|
| Pyrazole | Chalcone (α,β-unsaturated ketone) | Condensation & Cyclization | Aromatic aldehyde, Hydrazine hydrate |
| Thiazole | α-Halo-ethanone | Hantzsch Synthesis | Bromine, Thiourea/Thioamide |
| Oxazole | α-Halo-ethanone | Cyclocondensation | Bromine, Primary amide |
| Imidazole | α-Halo-ethanone or 1,2-Dicarbonyl | Radziszewski or Debus Synthesis | Amidine or Aldehyde/Ammonia |
| Quinazolinone | Functionalized Anthranilic Acid | Cyclocondensation | Amides, Amidoximes |
Functionalization at Specific Ring Positions
Targeted modifications at specific positions of the this compound molecule are crucial for fine-tuning its properties. The primary sites for functionalization are the acetyl group and the aromatic portion of the dihydrobenzofuran ring.
Functionalization of the Acetyl Group: The acetyl group is the most reactive site for derivatization.
α-Position: The methyl protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can react with various electrophiles, allowing for alkylation, acylation, and other C-C bond-forming reactions at the α-position. As mentioned previously, halogenation at this position (e.g., with Br₂) creates a versatile α-haloketone intermediate. nih.govresearchgate.net
Carbonyl Group: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. Reduction of the ketone, for instance with sodium borohydride, yields the corresponding secondary alcohol, 1-(2,3-dihydro-7-benzofuranyl)ethanol. This introduces a new functional group and a chiral center. The carbonyl group can also react with organometallic reagents (e.g., Grignard reagents) to form tertiary alcohols or undergo reductive amination to introduce amino groups.
Condensation Reactions: The acetyl group can participate in condensation reactions with aldehydes to form chalcones, which are valuable intermediates for synthesizing other heterocyclic systems like pyrazoles. scielo.org.za
Functionalization of the Dihydrobenzofuran Ring: The aromatic ring of the dihydrobenzofuran system can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing groups: the ortho,para-directing ether oxygen and the meta-directing acetyl group. The interplay between these groups will determine the regioselectivity of reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Further functionalization can also occur on the dihydrofuran portion of the ring system, for example, through reactions that open the ring or introduce substituents at the C2 or C3 positions, though this often requires more specific and demanding reaction conditions.
| Position | Reaction Type | Reagents | Product Type |
|---|---|---|---|
| Acetyl (α-carbon) | Halogenation | Br₂, Acetic Acid | α-Bromo-ethanone |
| Acetyl (α-carbon) | Condensation | Ar-CHO, NaOH/EtOH | Chalcone |
| Acetyl (carbonyl) | Reduction | NaBH₄, MeOH | Secondary Alcohol |
| Aromatic Ring | Electrophilic Substitution | HNO₃/H₂SO₄ or NBS | Nitro or Bromo derivatives |
Design and Synthesis of Hybrid Benzofuran-Ethanone Scaffolds
The design of hybrid molecules involves covalently linking two or more distinct pharmacophoric units to create a single molecule with potentially enhanced or synergistic activities. The this compound scaffold is a valuable building block for such strategies. nih.gov
The synthesis of these hybrids typically involves forming a stable linker between the benzofuran-ethanone core and another molecular entity, which could be another heterocyclic system, a peptide, or other functional molecules. nih.gov For example, the acetyl group can be converted into a reactive functional group, such as a carboxylic acid (via haloform reaction or oxidation) or an amine (via reductive amination). These groups can then be used to form amide, ester, or other covalent bonds with a second molecule. For instance, a carboxylic acid derivative could be coupled with an amine-containing molecule using standard peptide coupling reagents. Alternatively, the aromatic ring could be functionalized with a group, like a halogen or a boronic acid, that can participate in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) to link to another aromatic system. This approach allows for the modular construction of complex molecules with diverse structural features.
Stereoselective Synthesis of Enantiomers and Diastereomers
While this compound itself is achiral, many of its derivatives possess one or more stereocenters, making stereoselective synthesis a critical consideration. The development of methods to control the three-dimensional arrangement of atoms is essential, as different stereoisomers can have vastly different biological activities.
Asymmetric Reduction: A primary route for introducing chirality is the asymmetric reduction of the ketone in the acetyl group to form a chiral secondary alcohol. This can be achieved using chiral reducing agents or, more commonly, through catalytic asymmetric reduction.
Catalytic Hydrogenation/Transfer Hydrogenation: Using a metal catalyst (such as Ruthenium, Rhodium, or Iridium) complexed with a chiral ligand allows for the enantioselective transfer of hydrogen from a source like isopropanol (B130326) or formic acid to the ketone. wikipedia.org
CBS Reduction: The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst with a borane (B79455) source to achieve highly enantioselective reduction of prochiral ketones. mdpi.com
Biocatalysis: Enzymes, particularly alcohol dehydrogenases from various microorganisms, can catalyze the reduction of aromatic ketones with high enantioselectivity under mild, environmentally friendly conditions. nih.govnih.gov
Diastereoselective Synthesis: When derivatization introduces a second stereocenter, for example at the C2 or C3 position of the dihydrofuran ring, controlling the relative stereochemistry (diastereoselectivity) becomes important. nih.gov Methods for the asymmetric synthesis of substituted 2,3-dihydrobenzofurans often rely on catalytic asymmetric annulation or cycloaddition reactions. rochester.edusci-hub.seresearchgate.netnih.gov For instance, chiral catalysts can be employed in cascade reactions that form the dihydrobenzofuran ring and introduce substituents with a specific spatial orientation. researchgate.net While these methods are generally applied to the synthesis of the core ring system itself, the principles can be adapted for the derivatization of pre-existing dihydrobenzofurans or for a total synthesis approach to chiral derivatives of this compound. Chiral resolution, involving the separation of a racemic mixture using a chiral resolving agent or chiral chromatography, is another viable strategy for obtaining enantiomerically pure compounds. researchgate.net
Advanced Spectroscopic and Computational Approaches in Research on 1 2,3 Dihydro 7 Benzofuranyl Ethanone and Benzofuran/ethanone Systems
Spectroscopic Characterization Techniques for Structural Elucidation
The unambiguous identification and structural elucidation of 1-(2,3-Dihydro-7-benzofuranyl)ethanone are accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). proquest.comorientjchem.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of the molecule. For this compound, the ¹H NMR spectrum provides characteristic signals that confirm the presence of the acetyl group, the dihydrofuran ring protons, and the aromatic protons, with their chemical shifts and coupling patterns verifying the substitution pattern.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound shows distinctive absorption bands corresponding to the carbonyl (C=O) stretch of the ketone and the asymmetric C-O-C stretching of the dihydrobenzofuran ring. mdpi.com
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. Electron Ionization Mass Spectrometry (EI-MS) typically shows a molecular ion peak corresponding to the molecular formula C₁₀H₁₀O₂⁺, and the fragmentation pattern provides further structural evidence by showing fragments of the acetyl and dihydrobenzofuran moieties.
| Technique | Observed Feature | Interpretation |
|---|---|---|
| ¹H NMR (in CDCl₃) | δ 2.60 (s, 3H), δ 3.20 (t, 2H), δ 4.60 (t, 2H), δ 6.50–7.20 (m, 3H) | Confirms acetyl (COCH₃), dihydrofuran (OCH₂ and CH₂), and aromatic protons. |
| IR (KBr pellet) | ~1685 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-O-C) | Indicates the presence of a ketone carbonyl group and the ether linkage of the furan (B31954) ring. |
| Mass Spectrometry (EI-MS) | Molecular ion peak (M⁺) at m/z 162.18 | Corresponds to the molecular formula C₁₀H₁₀O₂. |
Computational Chemistry and Molecular Modeling Studies
Computational methods are indispensable tools for investigating the properties of benzofuran (B130515) and ethanone (B97240) systems at a molecular level. These studies provide insights that complement experimental data and guide further research.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. orientjchem.org In the context of benzofuran derivatives, docking studies are frequently performed to explore their potential as inhibitors of biological targets, such as enzymes implicated in cancer. researchgate.netnih.gov For instance, derivatives of benzofuran have been computationally docked into the active sites of proteins like PI3K (Phosphatidylinositol-3-kinase) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) to analyze their binding modes and affinities. researchgate.netnih.gov These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the compound's biological activity. tandfonline.com
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net For this compound, DFT studies using the B3LYP/6-31G* level of theory have been used to model reaction pathways, such as calculating the transition state energy for its synthesis via Friedel-Crafts acylation. Such calculations can predict optimized molecular geometries, frontier molecular orbital energies (HOMO-LUMO), and global reactivity descriptors. materialsciencejournal.org These theoretical parameters provide a deeper understanding of the molecule's chemical behavior and spectroscopic properties. materialsciencejournal.org
In modern drug discovery, early assessment of a compound's pharmacokinetic properties is critical. Computational methods are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (Tox) profiles of molecules directly from their 2D structures. profacgen.com For benzofuran derivatives, in silico ADME studies are performed to evaluate their potential as drug candidates. researchgate.net These predictions assess properties like lipophilicity (logP), aqueous solubility, membrane permeability, and metabolic stability. tandfonline.comprofacgen.com By filtering out compounds with unfavorable predicted ADME-Tox properties, researchers can prioritize molecules with a higher probability of success in later stages of drug development. profacgen.com
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is essential for both the purification of this compound after synthesis and the analytical assessment of its purity.
Preparative Chromatography: Column chromatography is the standard method for isolating and purifying the compound on a larger scale. Silica gel is commonly used as the stationary phase, with a gradient elution system of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, to separate the desired product from unreacted starting materials and byproducts.
Analytical Chromatography: High-Performance Liquid Chromatography (HPLC) is a precise technique for determining the purity of the final compound. Reverse-phase (RP) HPLC methods are frequently employed for benzofuran and ethanone derivatives. sielc.comsielc.com These methods typically use a non-polar stationary phase (like C18) and a polar mobile phase, allowing for accurate quantification and validation of purity. sielc.comderpharmachemica.com HPLC coupled with mass spectrometry (HPLC-MS) can also be used for the analysis of benzofuran intermediates. nih.gov
| Technique | Stationary Phase | Mobile Phase Example | Application |
|---|---|---|---|
| Column Chromatography | Silica gel (230–400 mesh) | Hexane:Ethyl Acetate (8:2) | Purification and Isolation. |
| Reverse-Phase HPLC | C18 | Acetonitrile / Water / Acid (e.g., Phosphoric or Formic) | Purity Assessment and Quantification. sielc.comsielc.com |
X-ray Crystallography and Structural Biology Insights
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides definitive proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. researchgate.netvensel.org
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.1869 |
| b (Å) | 18.0636 |
| c (Å) | 13.1656 |
| β (°) | 96.763 |
Data from the crystallographic study of a related benzofuranone, illustrating the precise structural information obtainable. vensel.org
Future Research Directions and Translational Perspectives for 1 2,3 Dihydro 7 Benzofuranyl Ethanone and Benzofuran Based Compounds
Development of Multi-Targeted Ligands
The multifactorial nature of complex diseases like cancer and neurodegenerative disorders necessitates the development of therapeutic agents that can modulate multiple biological targets simultaneously. nih.govnih.gov The benzofuran (B130515) scaffold is an ideal framework for designing such multi-target-directed ligands (MTDLs). nih.gov
Future research will likely focus on designing and synthesizing novel derivatives of 1-(2,3-dihydro-7-benzofuranyl)ethanone that can interact with several key proteins or pathways involved in a specific disease. For instance, in the context of Alzheimer's disease (AD), benzofuran derivatives have already been explored for their dual ability to inhibit butyrylcholinesterase and block the formation of Aβ fibrils. nih.gov A study on 2-arylbenzofuran derivatives identified compounds that not only inhibited butyrylcholinesterase but also acted as potent ligands for cannabinoid receptor 2 (CB2), which is involved in neuroinflammation. nih.gov One promising compound demonstrated the ability to restore the cholinergic system, provide neuroprotection against Aβ oligomers, and modulate the microglial phenotype from a pro-inflammatory to a neuroprotective state. nih.gov
Similarly, in cancer therapy, benzofuran hybrids have been designed as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and glycogen (B147801) synthase kinase-3β (GSK-3β), targets implicated in breast cancer. nih.govtaylorandfrancis.com The development of MTDLs based on the this compound structure could lead to more effective therapies with potentially reduced chances of drug resistance.
Table 1: Examples of Multi-Targeting Benzofuran Derivatives
| Compound Class | Disease Target | Biological Targets | Reference |
|---|---|---|---|
| 2-Arylbenzofurans | Alzheimer's Disease | Butyrylcholinesterase, Cannabinoid Receptor 2 (CB2), Aβ Fibril Formation | nih.govnih.gov |
| Oxindole-Benzofuran Hybrids | Breast Cancer | Cyclin-Dependent Kinase 2 (CDK2), Glycogen Synthase Kinase-3β (GSK-3β) | nih.gov |
| Benzofuran Acylhydrazones | Cancer | Lysine-Specific Demethylase 1 (LSD1) | taylorandfrancis.com |
Exploration of Novel Therapeutic Avenues
The broad-spectrum biological activity of benzofuran derivatives opens up numerous possibilities for novel therapeutic applications. rsc.org Compounds based on this scaffold have demonstrated a wide range of effects, including anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and neuroprotective properties. taylorandfrancis.comnih.govnih.govrsc.org
Future research should systematically explore the potential of this compound derivatives against a wider range of diseases. For example, their proven antimicrobial and antifungal activities warrant further investigation against emerging and drug-resistant pathogens. nih.gov Structure-activity relationship (SAR) studies have revealed that the electronic nature of substituents on the benzofuran skeleton significantly affects antimicrobial efficacy, suggesting that targeted modifications could yield highly potent agents. taylorandfrancis.comnih.gov
In oncology, benzofuran derivatives have shown promise against various cancer cell lines, including lung, breast, and leukemia. nih.govresearchgate.net The therapeutic potential of these compounds extends to targeting specific mechanisms like tubulin polymerization, angiogenesis, and various protein kinases. taylorandfrancis.com Further exploration could uncover applications in less common cancers or as adjuncts to existing therapies. Additionally, their anti-inflammatory and immunomodulatory effects suggest potential uses in autoimmune diseases and other inflammatory conditions. nih.govrsc.org
Advancements in Sustainable Synthesis of Dihydrobenzofuran Scaffolds
As the pharmaceutical industry moves towards more environmentally friendly practices, the development of sustainable and green synthetic methods is paramount. nih.gov Traditional methods for synthesizing benzofuran and dihydrobenzofuran rings can involve harsh conditions, toxic solvents, and lengthy reaction times.
Recent advancements have focused on creating more sustainable pathways. mdpi.com These include:
Visible Light-Mediated Synthesis: A study demonstrated the synthesis of 2,3-dihydrobenzofuran (B1216630) chalcogenides using visible light (blue LEDs) under mild conditions, showcasing a sustainable approach. mdpi.com
Catalytic Strategies: The use of catalysts like copper iodide in eco-friendly deep eutectic solvents provides a green alternative for one-pot synthesis of benzofuran derivatives. nih.govacs.org Palladium and copper co-catalyzed Sonogashira coupling reactions also offer an efficient route. nih.govacs.org
Electrochemical Methods: Electrosynthesis offers a non-catalyst, simple, and fast method for creating new benzofuran derivatives in aqueous solutions, avoiding toxic solvents. jbiochemtech.com
Catalyst-Free Reactions: Methodologies are being developed that utilize cascade reactions without the need for a catalyst, for example, between nitroepoxides and salicylaldehydes, further enhancing the green credentials of the synthesis. acs.org
Future research will aim to refine these methods, improving yields, reducing waste, and utilizing renewable starting materials to make the production of this compound and related scaffolds more economically and environmentally viable.
Natural Product Inspired Drug Discovery
Nature is a rich source of complex and biologically active molecules, and many natural products feature the benzofuran or dihydrobenzofuran core. mdpi.comrsc.orgrsc.org These compounds, often isolated from plants and fungi, include alkaloids, neolignans, and isoflavonoids, and exhibit diverse biological activities such as anti-HIV, antimalarial, anticancer, and antifungal properties. mdpi.comrsc.org
Examples of bioactive natural products containing the 2,3-dihydrobenzofuran scaffold include (+)-conocarpan (antifungal) and (+)-Decursivine (antimalarial). mdpi.com The structural diversity of these natural compounds provides a valuable starting point for drug discovery. rsc.org
Future work in this area will involve:
Isolation and Characterization: Continued screening of natural sources to isolate new benzofuran-containing molecules. rsc.org
Total Synthesis: Developing synthetic routes to produce these complex natural products in the lab, allowing for further study and modification. rsc.orgresearchgate.net
Semi-Synthesis and SAR: Using natural products as templates to synthesize novel derivatives of compounds like this compound. This approach allows for the optimization of biological activity and drug-like properties. nih.gov
By leveraging the chemical blueprints provided by nature, researchers can accelerate the discovery of new therapeutic agents based on the dihydrobenzofuran scaffold. taylorandfrancis.commdpi.com
Mechanistic Studies of Biological Action
A deep understanding of how a compound exerts its biological effects at the molecular level is crucial for its development as a therapeutic agent. For this compound and its analogs, future research must focus on elucidating their precise mechanisms of action.
Previous studies on benzofuran derivatives have identified several mechanisms through which they achieve their anticancer effects. These include the induction of apoptosis (programmed cell death) via the activation of caspases and the generation of reactive oxygen species (ROS). mdpi.com In some leukemia cells, derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone were shown to have pro-oxidative effects and inhibit the release of pro-inflammatory interleukin 6 (IL-6). mdpi.comresearchgate.net Other identified mechanisms include the inhibition of crucial cellular machinery and signaling pathways, such as:
Tubulin polymerization taylorandfrancis.com
Protein kinases (e.g., CDK2, GSK-3β, Src kinase) taylorandfrancis.com
Angiogenesis (the formation of new blood vessels) taylorandfrancis.com
Estrogen receptors taylorandfrancis.com
Table 2: Known Mechanisms of Action for Benzofuran-Based Compounds
| Mechanism of Action | Disease Context | Example Target/Pathway | Reference |
|---|---|---|---|
| Induction of Apoptosis | Cancer | Caspase-3, Caspase-7 Activation, ROS Generation | mdpi.com |
| Inhibition of Protein Kinases | Cancer | CDK2, GSK-3β, Pim-1, Src | taylorandfrancis.com |
| Inhibition of Tubulin Polymerization | Cancer | Microtubule Assembly | taylorandfrancis.com |
| Inhibition of Aβ Fibril Formation | Alzheimer's Disease | Amyloid-beta Peptide Aggregation | nih.gov |
| Inhibition of Cholinesterases | Alzheimer's Disease | Butyrylcholinesterase (BChE) | nih.gov |
| Inhibition of DNA Gyrase B | Tuberculosis | Mycobacterium tuberculosis DNA Gyrase | nih.gov |
Future mechanistic studies should employ a combination of biochemical assays, molecular docking, and advanced cellular imaging techniques to identify the direct molecular targets of this compound derivatives. Understanding these interactions will be critical for optimizing lead compounds and predicting their efficacy and potential side effects, ultimately paving the way for their translation into clinical applications.
Q & A
Q. Key Parameters :
- Catalyst purity (BF₃ must be freshly distilled).
- Solvent drying (use molecular sieves for CH₂Cl₂).
- Post-reaction quenching (ice-cold water to stabilize intermediates).
How can researchers confirm the structural identity of this compound using spectroscopic techniques?
Basic Research Question
Combine IR spectroscopy , mass spectrometry (EI-MS) , and NMR for unambiguous confirmation:
- IR Spectrum : Look for C=O stretch near 1680–1720 cm⁻¹ and benzofuran C-O-C asymmetric stretching at 1240–1280 cm⁻¹. Use 10% CCl₄/CS₂ solutions to minimize solvent interference .
- EI-MS : Expect a molecular ion peak at m/z 162.18 (C₁₀H₁₀O₂⁺) with fragmentation patterns reflecting acetyl and dihydrobenzofuran moieties .
- ¹H NMR : Key signals include δ 2.6 ppm (acetyl CH₃) and δ 6.5–7.2 ppm (aromatic protons). Integrate coupling constants to confirm substitution patterns .
Validation : Cross-reference with NIST/Coblentz spectral databases .
How should researchers address discrepancies in spectral data (e.g., unexpected peaks in IR or MS) for this compound?
Advanced Research Question
Unexpected peaks often arise from instrument artifacts or sample impurities :
- IR Artifacts : Grating changes during scans (e.g., artifact at 1993 cm⁻¹ in ) can mimic real peaks. Validate using multiple solvent systems (CCl₄ vs. CS₂) .
- MS Contaminants : Check for isotopic clusters (e.g., chlorine adducts) or matrix effects. Use high-resolution MS (HRMS) to distinguish between molecular and fragment ions .
- NMR Impurities : Assign minor peaks via 2D-COSY or spiking experiments with known standards.
Protocol : Always run a solvent blank and compare with literature spectra from authoritative sources (e.g., NIST, PubChem) .
What strategies are effective in optimizing the purity of this compound during synthesis?
Advanced Research Question
Purity optimization requires multi-step purification and real-time monitoring :
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 9:1 → 7:3). Monitor fractions via TLC (UV/iodine staining).
- Recrystallization : Employ ethanol/water mixtures (80:20) to isolate crystalline product.
- Analytical QC : Quantify purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm absence of regioisomers by ¹³C NMR .
Critical Note : Residual solvents (e.g., CH₂Cl₂) must be removed under vacuum (<0.1 mmHg) for 24 hours.
What are the critical parameters to consider when reproducing synthetic procedures for this compound from literature?
Basic Research Question
Key reproducibility factors include:
- Catalyst Stoichiometry : Excess BBr₃ (>1.2 equiv.) may degrade the benzofuran ring.
- Reaction Time : Under- or over-reaction in Friedel-Crafts steps alters yields (optimize via timed aliquots).
- Temperature Control : Exothermic reactions (e.g., BF₃ addition) require ice baths to prevent decomposition .
Documentation : Record exact glassware (e.g., flame-dried flasks), stirrer speed, and humidity levels (<5% RH).
How can computational methods complement experimental data in understanding the reactivity of this compound?
Advanced Research Question
Computational tools provide insights into:
- Electrophilic Reactivity : Density Functional Theory (DFT) can predict acetyl group activation in Friedel-Crafts reactions.
- Tautomerism : Study keto-enol equilibria using Gaussian09 with B3LYP/6-31G* basis sets.
- Toxicity Profiling : Use EPA DSSTox (DTXSID80238304) to model environmental persistence or biodegradability .
Integration : Validate computational predictions with experimental kinetic studies (e.g., Hammett plots for substituent effects).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
